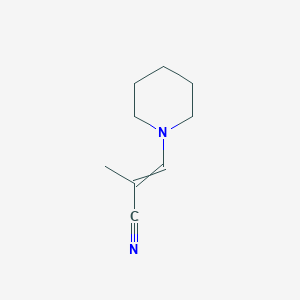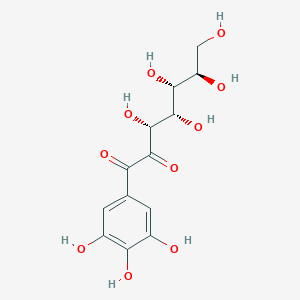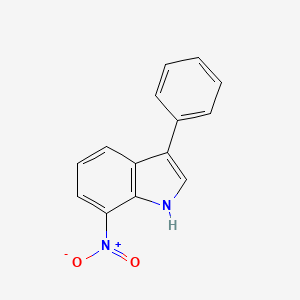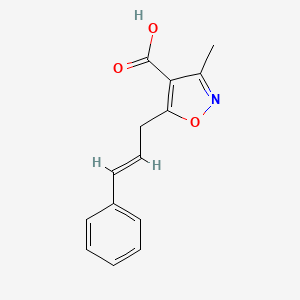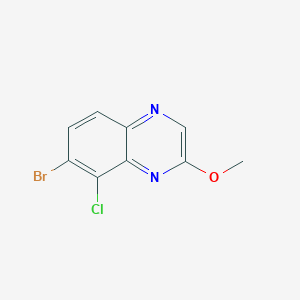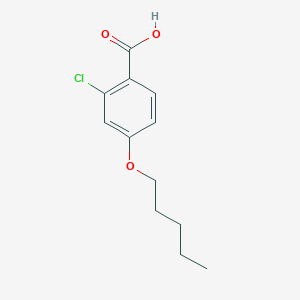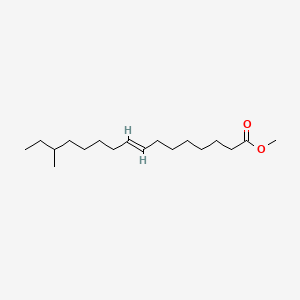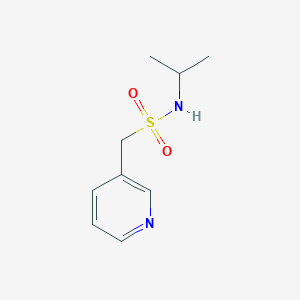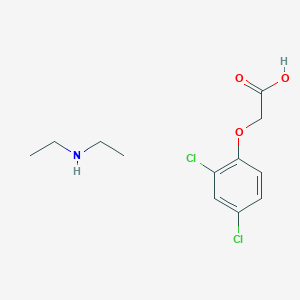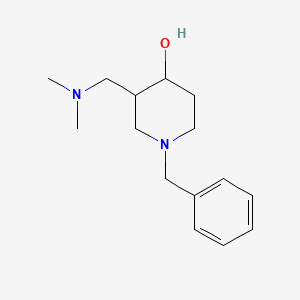![molecular formula C14H14BrNO B13971509 5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with an ethoxy group. The molecular structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine typically involves a multi-step process. One common method includes the bromination of 4-methylphenyl-2-ethoxypyridine. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of 5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy group on the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)phenyl-2-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
5-(4-(Chloromethyl)phenyl)-2-ethoxypyridine: Chlorine atom replaces the bromine atom.
5-(4-(Bromomethyl)phenyl)-3-ethoxypyridine: Ethoxy group is positioned at the 3rd position of the pyridine ring.
Uniqueness
5-(4-(Bromomethyl)phenyl)-2-ethoxypyridine is unique due to the specific positioning of the bromomethyl and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C14H14BrNO |
|---|---|
Poids moléculaire |
292.17 g/mol |
Nom IUPAC |
5-[4-(bromomethyl)phenyl]-2-ethoxypyridine |
InChI |
InChI=1S/C14H14BrNO/c1-2-17-14-8-7-13(10-16-14)12-5-3-11(9-15)4-6-12/h3-8,10H,2,9H2,1H3 |
Clé InChI |
SWHQTMJKRTVMBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


